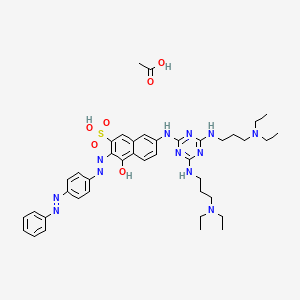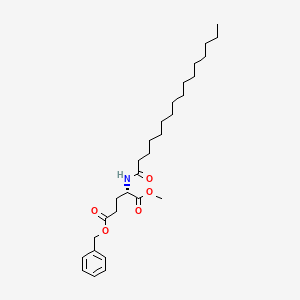
5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate: is a synthetic organic compound that belongs to the class of glutamate derivatives This compound is characterized by the presence of a benzyl group, a methyl group, and a hexadecanoyl group attached to the L-glutamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate typically involves the esterification of L-glutamic acid with hexadecanoic acid (palmitic acid) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The benzyl and methyl groups are introduced through subsequent alkylation reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexadecanoyl chain, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the hexadecanoyl chain.
Substitution: Various substituted benzyl and methyl derivatives.
Scientific Research Applications
Chemistry: 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. It can be used as a probe to investigate the interactions between lipids and proteins in cell membranes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drug delivery systems. Its amphiphilic nature makes it suitable for forming micelles and liposomes, which can encapsulate and deliver drugs to specific targets in the body.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in various applications, including cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to changes in cellular signaling pathways. The benzyl and hexadecanoyl groups play a crucial role in anchoring the compound within the membrane, while the glutamate moiety interacts with specific protein targets.
Comparison with Similar Compounds
N-Hexadecanoyl-L-glutamate: Similar structure but lacks the benzyl and methyl groups.
5-Benzyl N-hexadecanoyl-L-glutamate: Similar structure but lacks the methyl group.
1-Methyl N-hexadecanoyl-L-glutamate: Similar structure but lacks the benzyl group.
Uniqueness: 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s ability to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. The combination of these functional groups also allows for more diverse chemical modifications and reactions compared to its similar counterparts.
Properties
CAS No. |
73793-94-9 |
|---|---|
Molecular Formula |
C29H47NO5 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C29H47NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27(31)30-26(29(33)34-2)22-23-28(32)35-24-25-19-16-15-17-20-25/h15-17,19-20,26H,3-14,18,21-24H2,1-2H3,(H,30,31)/t26-/m0/s1 |
InChI Key |
STKZMXOGIHUKEL-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
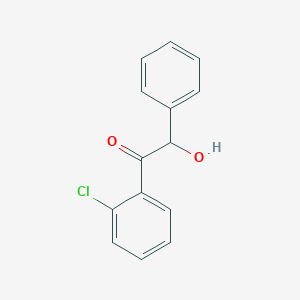
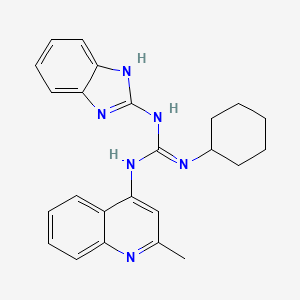
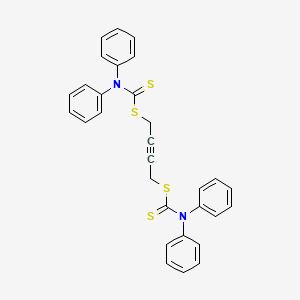
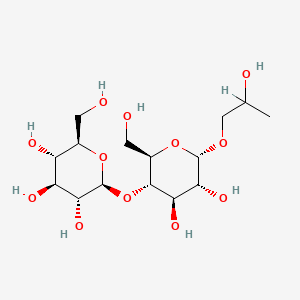
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

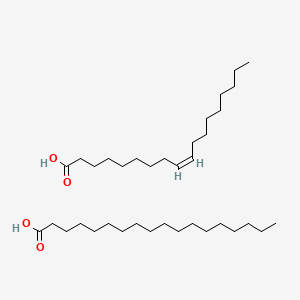
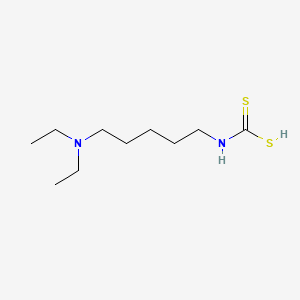
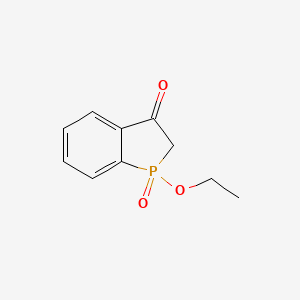
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
